

## **Application Notes and Protocols: Elucidating FGF19 Function in Vitro Using CRISPR-Cas9**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fibroblast Growth Factor 19 (FGF19) is a critical endocrine hormone primarily produced in the ileum in response to bile acids.[1][2] It plays a pivotal role in regulating various metabolic processes, including bile acid synthesis, glucose and lipid metabolism, and energy homeostasis.[3][4][5] FGF19 exerts its effects by binding to a receptor complex composed of a Fibroblast Growth Factor Receptor (FGFR) and the co-receptor βKlotho (KLB).[4][6] While FGF19 can activate multiple FGFRs in the presence of KLB, its primary effects in the liver, such as the suppression of bile acid synthesis and induction of hepatocyte proliferation, are mediated through FGFR4.[3][5][7][8]

Dysregulation of the FGF19 signaling pathway has been implicated in various metabolic diseases and cancers.[9][10][11][12] Consequently, understanding the precise molecular mechanisms of FGF19 function is of significant interest for therapeutic development. The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate gene function by creating precise knockouts at the genomic level.[13] This application note provides a detailed protocol for utilizing CRISPR-Cas9 to knock out the FGF19 gene in the human hepatoma cell line HepG2, a widely used in vitro model for studying liver function.[14][15][16] Subsequent protocols for assessing the functional consequences of FGF19 knockout on cell proliferation, apoptosis, and signaling pathways are also described.



## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the canonical FGF19 signaling pathway and the experimental workflow for studying FGF19 function using CRISPR-Cas9.



Click to download full resolution via product page

FGF19 Signaling Pathway





Click to download full resolution via product page

CRISPR-Cas9 Experimental Workflow



# Experimental Protocols Protocol 1: Generation of FGF19 Knockout HepG2 Cell Line using CRISPR-Cas9

#### Materials:

- HepG2 cells (ATCC® HB-8065™)
- DMEM high glucose medium (Gibco)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)
- gRNA design tool (e.g., CHOPCHOP)
- · Oligonucleotides for gRNA cloning
- T4 DNA Ligase and buffer
- Stellar™ Competent Cells (Clontech)
- Plasmid purification kit
- Lipofectamine 3000 Transfection Reagent (Invitrogen)
- Puromycin
- 96-well plates for single-cell cloning
- Genomic DNA extraction kit
- PCR reagents and primers flanking the target site
- · Sanger sequencing service



- Anti-FGF19 antibody for Western blot or ELISA
- Protein lysis buffer and quantification reagents

#### Procedure:

- gRNA Design and Cloning:
  - Design two to three independent single guide RNAs (sgRNAs) targeting an early exon of the human FGF19 gene.
  - Synthesize and anneal complementary oligonucleotides for each gRNA.
  - Clone the annealed gRNAs into the BbsI-digested pSpCas9(BB)-2A-Puro vector.
  - Transform the ligated product into competent E. coli, select for ampicillin resistance, and verify the correct insertion by Sanger sequencing.
- Transfection of HepG2 Cells:
  - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - One day before transfection, seed 2 x 10<sup>5</sup> cells per well in a 6-well plate.
  - Transfect the cells with the validated gRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.[18]
- Selection and Single-Cell Cloning:
  - 48 hours post-transfection, begin selection by adding puromycin (determine the optimal concentration via a kill curve, typically 1-2 μg/mL for HepG2) to the culture medium.
  - After 3-5 days of selection, surviving cells are harvested.
  - Perform serial dilution to seed cells into 96-well plates at a density of approximately 0.5 cells/well to isolate single clones.



- Monitor the plates and expand the single-cell-derived colonies.
- Validation of FGF19 Knockout:
  - Genomic Level: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels).[19]
  - Protein Level: Confirm the absence of FGF19 protein expression in the knockout clones by Western blot or ELISA analysis of cell lysates or conditioned media. [20][21]

## **Protocol 2: Cell Proliferation Assay**

#### Materials:

- Wild-type (WT) and FGF19-KO HepG2 cells
- 96-well cell culture plates
- Cell counting kit (e.g., CCK-8) or BrdU incorporation assay kit
- Plate reader

#### Procedure:

- Seed 5,000 cells/well of both WT and FGF19-KO HepG2 cells in a 96-well plate.
- Culture the cells for 24, 48, 72, and 96 hours.
- At each time point, add the cell proliferation reagent (e.g., CCK-8) to the wells and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Plot the absorbance values against time to generate a growth curve.

### **Protocol 3: Apoptosis Assay**

#### Materials:



- WT and FGF19-KO HepG2 cells
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- · Flow cytometer

#### Procedure:

- Culture WT and FGF19-KO HepG2 cells to 70-80% confluency.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in the binding buffer provided with the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

## **Protocol 4: Western Blot for Signaling Pathway Analysis**

#### Materials:

- WT and FGF19-KO HepG2 cells
- Recombinant human FGF19
- Serum-free medium
- Lysis buffer with protease and phosphatase inhibitors
- Antibodies against p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, and a loading control (e.g., β-actin)
- Secondary antibodies and ECL detection reagents

#### Procedure:

Starve WT and FGF19-KO HepG2 cells in serum-free medium for 12-16 hours.



- Stimulate the cells with or without recombinant human FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
- Lyse the cells and quantify the protein concentration.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated and total signaling proteins.
- Incubate with the appropriate secondary antibodies and visualize the bands using an ECL detection system.

## **Data Presentation**

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes of FGF19 knockout.

Table 1: Validation of FGF19 Knockout in HepG2 Clones

| Clone ID    | Sanger Sequencing Result | FGF19 Protein Level<br>(pg/mL) |
|-------------|--------------------------|--------------------------------|
| WT          | Wild-type sequence       | 152.3 ± 12.5                   |
| KO Clone #1 | 7 bp deletion in Exon 1  | Not Detected                   |
| KO Clone #2 | 2 bp insertion in Exon 1 | Not Detected                   |
| KO Clone #3 | Wild-type sequence       | 148.9 ± 15.1                   |

Table 2: Effect of FGF19 Knockout on HepG2 Cell Proliferation (Absorbance at 450 nm)

| Cell Line      | 24h         | 48h         | 72h         | 96h         |
|----------------|-------------|-------------|-------------|-------------|
| WT             | 0.35 ± 0.04 | 0.72 ± 0.06 | 1.35 ± 0.11 | 2.11 ± 0.15 |
| FGF19-KO       | 0.33 ± 0.03 | 0.58 ± 0.05 | 0.95 ± 0.08 | 1.45 ± 0.12 |
| p < 0.05 vs WT |             |             |             |             |



Table 3: Effect of FGF19 Knockout on HepG2 Cell Apoptosis

| Cell Line      | % Apoptotic Cells (Annexin V+/PI-) |  |
|----------------|------------------------------------|--|
| WT             | $3.5 \pm 0.8$                      |  |
| FGF19-KO       | 9.8 ± 1.2                          |  |
| p < 0.05 vs WT |                                    |  |

Table 4: Effect of FGF19 Knockout on Downstream Signaling

| Condition               | Relative p-ERK/Total ERK | Relative p-STAT3/Total<br>STAT3 |
|-------------------------|--------------------------|---------------------------------|
| WT (unstimulated)       | 1.0                      | 1.0                             |
| WT + FGF19              | 4.2 ± 0.5                | 3.8 ± 0.4                       |
| FGF19-KO (unstimulated) | $0.9 \pm 0.1$            | 1.1 ± 0.2                       |
| FGF19-KO + FGF19        | 4.5 ± 0.6                | 4.1 ± 0.5                       |

## Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 to generate an FGF19 knockout cell line and subsequently investigate the functional consequences of this genetic modification. The detailed protocols and expected data formats serve as a valuable resource for researchers aiming to elucidate the complex roles of FGF19 in physiology and disease. The findings from such studies can provide crucial insights for the development of novel therapeutic strategies targeting the FGF19 signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. journals.physiology.org [journals.physiology.org]
- 2. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF19 regulates cell proliferation, glucose and bile acid metabolism via FGFR4dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways | PLOS One [journals.plos.org]
- 8. FGF19-induced hepatocyte proliferation is mediated through FGFR4 activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR4: A promising therapeutic target for breast cancer and other solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF19 fibroblast growth factor 19 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 12. Understanding the structure-function relationship between FGF19 and its mitogenic and metabolic activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. FGF19 functions as autocrine growth factor for hepatoblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical Investigation of the Usability of Hepatoma Cell Lines HepG2 and Huh7 as Models for the Metabolic Representation of Resectable Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 18. arep.med.harvard.edu [arep.med.harvard.edu]
- 19. How to Validate a CRISPR Knockout [biognosys.com]



- 20. assaygenie.com [assaygenie.com]
- 21. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Elucidating FGF19
   Function in Vitro Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1662712#using-crispr-cas9-to-study-fgf19-function-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com